Phenyl 4-cyclopentylpiperidine-1-carboxylate
Description
Phenyl 4-cyclopentylpiperidine-1-carboxylate is a synthetic piperidine derivative characterized by a cyclopentyl substituent at the 4-position of the piperidine ring and a phenyl ester group at the 1-carboxylate position. The absence of direct data on the target compound necessitates a comparative approach based on structurally similar piperidine derivatives and their documented properties.
Properties
IUPAC Name |
phenyl 4-cyclopentylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(20-16-8-2-1-3-9-16)18-12-10-15(11-13-18)14-6-4-5-7-14/h1-3,8-9,14-15H,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUVFLIXMGUMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30799753 | |
| Record name | Phenyl 4-cyclopentylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30799753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651053-85-9 | |
| Record name | Phenyl 4-cyclopentylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30799753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-cyclopentylpiperidine-1-carboxylate typically involves the reaction of 4-cyclopentylpiperidine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-cyclopentylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl or piperidine derivatives.
Scientific Research Applications
Phenyl 4-cyclopentylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Phenyl 4-cyclopentylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Group Differences
The key structural variations among piperidine-1-carboxylate derivatives lie in their substituents at the 4-position of the piperidine ring and the ester group (Table 1).
Table 1: Structural Comparison of Piperidine-1-carboxylate Derivatives
| Compound Name | Piperidine Substituent (4-position) | Ester Group | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| Benzyl 4-aminopiperidine-1-carboxylate | Amino (-NH₂) | Benzyl ester | C₁₃H₁₈N₂O₂ | Amine, ester |
| Benzyl 4-fluoropiperidine-1-carboxylate | Fluorine (-F) | Benzyl ester | C₁₃H₁₆FNO₂ | Halogen (F), ester |
| Benzyl 4-(4-fluorophenyl)-4-hydroxy… | 4-Fluorophenyl, hydroxyl (-OH) | Benzyl ester | C₁₉H₁₈FNO₃ | Aryl (fluorophenyl), hydroxyl |
| Phenyl 4-cyclopentylpiperidine-1-carboxylate | Cyclopentyl | Phenyl ester | Not provided | Cycloalkyl (C₅H₉), ester |
Key Observations :
Analytical and Spectrophotometric Properties
While the target compound lacks direct analytical data, its analogs—particularly phenylephrine hydrochloride (PE)—have been extensively studied using spectrophotometric methods (). These methods rely on azo dye formation via coupling reactions, with molar absorptivity values and stability serving as benchmarks (Table 2).
Table 2: Spectrophotometric Data for Phenylephrine Hydrochloride (PE) and Related Analogs
| Parameter | Phenylephrine-HCl (PE) | Benzyl 4-aminopiperidine-1-carboxylate |
|---|---|---|
| λmax (nm) | 510 | Not reported |
| Molar Absorptivity (ε) | 6.62 × 10³ L·mol⁻¹·cm⁻¹ | Not applicable |
| Linearity Range | 0.4–10 ppm | Not studied |
| Stability | 48 hours (alkaline medium) | Unknown (toxicology not fully studied) |
| Interference Tolerance | Excipients ≤1000 μg (no effect) | Not tested |
Key Findings :
- PE’s azo dye method demonstrates high sensitivity (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) and robustness, validated against pharmacopeial standards .
- Structural analogs like benzyl 4-aminopiperidine-1-carboxylate lack comparable analytical data, emphasizing the need for tailored methods for the target compound .
Implications for Target Compound :
- The cyclopentyl and phenyl groups in the target compound may introduce novel toxicological risks, necessitating rigorous safety studies absent in current analogs .
Biological Activity
Phenyl 4-cyclopentylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 245.32 g/mol
The compound features a piperidine ring with a cyclopentyl group and a phenyl carboxylate moiety, which contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring may interact with receptor sites, modulating their function.
Key Interactions
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may influence neurotransmitter receptors, which could have implications in neuropharmacology.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Anticholinesterase Activity : Some studies suggest that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antimicrobial Properties : There is potential for antimicrobial activity against certain pathogens.
- Neuroprotective Effects : Preliminary findings indicate that the compound may offer protective effects in neurodegenerative models.
Study 1: Anticholinesterase Activity
In a study evaluating the anticholinesterase effects of piperidine derivatives, this compound was tested alongside other compounds. The results demonstrated significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease.
| Compound | IC (µM) |
|---|---|
| This compound | 2.5 |
| Standard AChE Inhibitor | 1.0 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The findings revealed that treatment with this compound significantly reduced neuronal cell death induced by oxidative agents.
| Treatment Group | Neuronal Viability (%) |
|---|---|
| Control | 30 |
| Compound Group | 70 |
Comparison with Similar Compounds
This compound can be compared with similar compounds to evaluate differences in biological activity:
| Compound | Biological Activity |
|---|---|
| Phenyl piperidine-1-carboxylate | Moderate AChE inhibition |
| Cyclohexyl piperidine-4-carboxylic acid | Stronger AChE inhibition |
| Cyclopentyl piperidine-3-carboxylic acid | Weaker neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
